molecular formula C8H7Cl2NO2 B15075447 Carbamic acid, (2,3-dichlorophenyl)-, methyl ester CAS No. 101394-13-2

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

Cat. No.: B15075447
CAS No.: 101394-13-2
M. Wt: 220.05 g/mol
InChI Key: VGWCYRNUEOCZDU-UHFFFAOYSA-N
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Description

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 2,3-dichlorophenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,3-dichlorophenyl)-, methyl ester typically involves the reaction of 2,3-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2,3-dichloroaniline+methyl chloroformateCarbamic acid, (2,3-dichlorophenyl)-, methyl ester\text{2,3-dichloroaniline} + \text{methyl chloroformate} \rightarrow \text{this compound} 2,3-dichloroaniline+methyl chloroformate→Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms on the phenyl ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Carbamic acid, (2,3-dichlorophenyl)-

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation and Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound belonging to the carbamate class, featuring a methyl ester group attached to a carbamic acid moiety linked to a 2,3-dichlorophenyl group. It has a molecular formula of C8H7Cl2NO2C_8H_7Cl_2NO_2 and a molecular weight of approximately 233.08 g/mol. While carbamic acids are generally unstable, their corresponding esters, such as methyl ester, exhibit greater stability and are widely used in various applications.

Scientific Research Applications

Biological Activities

  • Carbamic acid derivatives can act as insecticides by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, causing paralysis and death in the insects.
  • Some carbamate esters have shown promise as therapeutic agents in pharmacology.
  • Carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl esters exhibit anticonvulsant activity and are potentially useful in treating central nervous system disorders, including anxiety, depression, convulsion, epilepsy, migraines, bipolar disorder, drug abuse, smoking, ADHD, obesity, sleep disorders, neuropathic pain, strokes, cognitive impairment, neurodegeneration, strokes, and muscle spasms .

Synthesis

  • This compound can be synthesized through different methods, including reactions with reactive intermediates.
  • A method for preparing carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl ester involves the asymmetric reduction of an arylketone .

Industrial Applications

  • Carbamic acid esters can be used in insecticidal compositions .
  • These esters may be mixed with diluents and other compounds like 0:0-diethyl 0-p-nitrophenyl thiophosphate in insecticidal applications .

Safety and Toxicity

  • Research indicates varying toxicity levels of carbamic acid derivatives, with some exhibiting low toxicity in certain organisms, while others pose significant risks depending on exposure levels and environmental conditions.
  • In single-administration studies, high doses of methyl carbamate (8,000 mg/kg and 4,000 mg/kg) resulted in fatalities in rats and mice . No compound-related morphologic effects were observed in rats or mice that received 2,000 mg/kg .
  • In 16-day studies, all rats dosed at 2,000 or 4,000 mg/kg died, and 3/5 male rats that received 1,000 mg/kg died .
  • Six-month studies showed cytologic alterations and atypical proliferative changes in the liver of dosed rats, with neoplastic nodules observed in the liver of dosed male and female rats .
  • Twelve-month studies revealed neoplastic nodules and hepatocellular carcinomas in the liver of dosed rats .
  • Eighteen-month studies also showed hepatocellular carcinomas in dosed rats .

Mechanism of Action

The mechanism of action of carbamic acid, (2,3-dichlorophenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate compounds used as insecticides or pharmaceuticals.

Comparison with Similar Compounds

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester can be compared with other similar compounds, such as:

    Carbamic acid, (2,3-dichlorophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.

    Carbamic acid, (2,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Carbamic acid, (3,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester, commonly referred to as methyl N-(2,3-dichlorophenyl)carbamate, is a compound that falls under the category of carbamates. These compounds are significant in both agricultural and pharmaceutical applications due to their biological activities. This article examines the biological activity of this specific carbamate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C8H7Cl2NO2
  • Molecular Weight : 220.06 g/mol
  • CAS Number : 15969-02-5

This compound features a dichlorophenyl group attached to a carbamate moiety, which influences its biological interactions and efficacy.

Carbamate compounds primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission. This mechanism is similar to that of organophosphate insecticides but is characterized by a reversible binding to AChE, which allows for a safer profile in terms of toxicity to mammals compared to organophosphates .

Antimicrobial Activity

Recent studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Methyl N-(2,3-dichlorophenyl)carbamate demonstrated notable antibacterial activity against various strains of bacteria, including Helicobacter pylori, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of carbamates:

  • Cell Viability Studies : In vitro tests using human colon cancer cell lines showed that derivatives of methyl N-(2,3-dichlorophenyl)carbamate reduced cell viability significantly at concentrations as low as 0.01 µM .

Case Studies

  • Insecticidal Properties : As a pesticide, methyl N-(2,3-dichlorophenyl)carbamate has been used effectively against various agricultural pests. Its mode of action involves disrupting the normal functioning of the nervous system in insects by inhibiting AChE activity .
  • Therapeutic Applications : The reversible nature of AChE inhibition by carbamates like methyl N-(2,3-dichlorophenyl)carbamate has led to investigations into their use for treating conditions such as myasthenia gravis and other neuromuscular disorders .

Comparative Biological Activity Table

Compound TypeBiological ActivityMechanismReference
Methyl N-(2,3-dichlorophenyl)carbamateAntibacterialAChE Inhibition ,
Methyl N-(2,3-dichlorophenyl)carbamateAnticancerInduction of apoptosis
Other CarbamatesInsecticidalAChE Inhibition

Properties

CAS No.

101394-13-2

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

methyl N-(2,3-dichlorophenyl)carbamate

InChI

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-6-4-2-3-5(9)7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

VGWCYRNUEOCZDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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